- Preparation of dihydropyrimidine derivatives as selective antagonists for human α1A-adrenergic receptors., World Intellectual Property Organization, , ,
Cas no 971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity))

971-34-6 structure
Product name:N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 化学的及び物理的性質
名前と識別子
-
- Benzamide,N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
- 2758169
- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
- N-(1-benzylpiperidin-4-yl)benzamide
- 1-Benzyl-4-benzamidopiperidine
- 4-Benzamido-1-benzyl-piperidin
- N-benzyl-4-benzamidopiperidine
- 1-Benzyl-4-(phenylcarboxamido)piperidine
- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide (ACI)
- Piperidine, 4-benzamido-1-benzyl- (7CI, 8CI)
- 1-Benzylpiperidin-4-yl benzamide
- N-(1-Benzyl-4-piperidinyl)benzamide
- N-(1-Benzyl-4-piperidyl)benzamide
- EINECS 213-538-8
- MLS001182250
- N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide
- BDBM50250266
- 1-benzyl-4-benzamido-piperidine
- Oprea1_804305
- N-[1-(BENZYL)-PIPERIDIN-4-YL]BENZAMIDE
- N-(1-(Benzyl)-4-piperidyl)benzamide
- HMS2880E21
- AG-690/12883814
- NCGC00246644-01
- HMS559B10
- Oprea1_272991
- ChemDiv2_000250
- CHEMBL1603838
- NX9VGZ9SAE
- N-(1-Benzyl-4-piperidinyl)benzamide #
- DTXSID00242701
- N1-(1-Benzyl-4-piperidyl)benzamide
- STK007131
- Cambridge id 5357691
- CS-0289939
- N-[1-(BENZYL)-4-PIPERIDYL]BENZAMIDE
- SMR000567875
- SR-01000630966-1
- HMS1369L08
- CCG-40855
- Maybridge1_006192
- 971-34-6
- SCHEMBL694949
- DB-255532
- 12N-312S
- NS00042945
- AB00082791-01
- N-[1-(phenylmethyl)piperidin-4-yl]benzamide
- Z32353754
- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-Benzyl-piperidin-4-yl)-benzamide
- AKOS000671616
- N-(1-Benzyl-4-piperidyl)benzamide; Indoramin Hydrochloride Imp. B (BP); Indoramin Hydrochloride Impurity B; Indoramin Impurity B
-
- インチ: 1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
- InChIKey: LDGORKJXEGHFBK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1CCN(CC2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 294.17300
- 同位素质量: 294.173213
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 483.9°Cat760mmHg
- フラッシュポイント: 246.5°C
- Refractive Index: 1.61
- Solubility: 極微溶性(0.5 g/l)(25ºC)、
- PSA: 35.83000
- LogP: 3.59370
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503517-50mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |
971-34-6 | 50mg |
¥2858.00 | 2023-09-05 | ||
TRC | B288670-50mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |
971-34-6 | 50mg |
$ 207.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360609-50mg |
n-(1-Benzylpiperidin-4-yl)benzamide |
971-34-6 | 90% | 50mg |
¥2676.00 | 2024-04-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503517-50 mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |
971-34-6 | 50mg |
¥2,858.00 | 2023-07-10 | ||
TRC | B288670-500mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |
971-34-6 | 500mg |
$ 1642.00 | 2023-04-18 |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,3-Dimethylimidazolium iodide Solvents: Tetrahydrofuran ; 20 min, rt
1.2 30 min, rt
1.2 30 min, rt
Reference
- An Efficient Catalytic Amidation of Esters Promoted by N-Heterocyclic CarbenesSynthesis, 2019, 51(7), 1595-1602,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt
Reference
- Preparation of piperidinylpropylaminocarbonyldihydropyrimidones and related compounds as selective adrenergic α1A receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
- Desulfonylation of amides using samarium iodideSynlett, 1997, (3), 271-272,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
Reference
- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugsBioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2303-2306,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
Reference
- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's diseaseJournal of Enzyme Inhibition and Medicinal Chemistry, 2016, , 41-53,
Synthetic Circuit 7
Reaction Conditions
Reference
- Microwave-assisted solvent-free parallel synthesis of thioamidesTetrahedron Letters, 2000, 41(41), 7947-7950,
Synthetic Circuit 8
Reaction Conditions
Reference
- 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptorsBioorganic & Medicinal Chemistry Letters, 1999, 9(9), 1285-1290,
Synthetic Circuit 9
Reaction Conditions
Reference
- Novel aromatic piperazines derived from substituted cycloazanes, method for preparing same, pharmaceutical compositions, and use thereof as drugs, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Process for preparing 4-acylamino-piperidine derivatives, United Kingdom, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 10 °C; 1 h, rt
Reference
- Preparation of O-substituted hydroxycumaranone derivatives as antitumor and antimetastatic agents, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of N-benzylpiperidine compounds as antiarrhythmics, European Patent Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- 1-(4-Aminopiperidino)-3,4-dihydroisoquinolines, Federal Republic of Germany, , ,
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Raw materials
- 1-(Phenylmethyl)-4-piperidinamine
- Benzoic acid
- 4-Nitrophenyl benzoate
- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-N-(phenylsulfonyl)-
- Benzoyl chloride
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Preparation Products
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)) Related Products
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